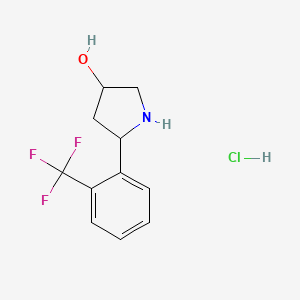

5-(2-(Trifluoromethyl)phenyl)pyrrolidin-3-ol hydrochloride

描述

属性

IUPAC Name |

5-[2-(trifluoromethyl)phenyl]pyrrolidin-3-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3NO.ClH/c12-11(13,14)9-4-2-1-3-8(9)10-5-7(16)6-15-10;/h1-4,7,10,15-16H,5-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQYPRFQOROEWLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C2=CC=CC=C2C(F)(F)F)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

5-(2-(Trifluoromethyl)phenyl)pyrrolidin-3-ol hydrochloride, also known as CAS No. 1795284-00-2, is a compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C11H13ClF3NO

- Molecular Weight : 267.68 g/mol

- CAS Number : 1795284-00-2

The biological activity of this compound is primarily attributed to the presence of the trifluoromethyl group, which enhances its pharmacological profile. The trifluoromethyl moiety is known for its electron-withdrawing properties, which can significantly influence the compound's interaction with biological targets, such as enzymes and receptors. This characteristic can enhance binding affinity and modulate the activity of these targets.

Antiproliferative Effects

Recent studies have indicated that derivatives containing trifluoromethyl groups exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to 5-(2-(trifluoromethyl)phenyl)pyrrolidin-3-ol have shown promising results in inhibiting cell viability in ovarian cancer cells, with IC50 values indicating effective concentrations for therapeutic use .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | OVCAR-3 | 31.5 |

| Compound B | COV318 | 43.9 |

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has also been a focal point of research. It has been reported that similar trifluoromethyl-containing compounds can inhibit the activity of enzymes like monoacylglycerol lipase (MAGL), which is involved in endocannabinoid metabolism. This inhibition is crucial for potential therapeutic applications in pain management and neurodegenerative diseases .

Case Studies

- Study on Anticancer Activity :

- Enzyme Interaction Studies :

相似化合物的比较

(3R,5R)-5-Methylpyrrolidin-3-ol Hydrochloride

- Structure : Features a methyl group instead of a trifluoromethylphenyl substituent.

- Properties : Reduced hydrophobicity (logP lower than trifluoromethyl analogs) and enhanced solubility in polar solvents.

- Applications : Used as a chiral building block in asymmetric synthesis due to its stereochemical rigidity .

(3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol Hydrochloride

- Structure : Substituted with a hydroxymethyl group, introducing hydrogen-bonding capacity.

Pharmacologically Active Analogs

Pexidartinib Hydrochloride (Turalio®)

- Structure : Contains a trifluoromethylpyridyl group but is structurally distinct (pyridine-2-amine core vs. pyrrolidine).

- Activity: Approved for tenosynovial giant cell tumor (TGCT) via CSF1R inhibition. The trifluoromethyl group contributes to target affinity and pharmacokinetic stability .

- Comparison : While both pexidartinib and the target compound leverage trifluoromethyl groups, their core structures dictate divergent therapeutic applications.

准备方法

Pyrrolidine Ring Formation via Azido Ester Reduction and Cyclization

One robust method involves the synthesis of azido esters as intermediates, followed by catalytic hydrogenation to reduce the azide to an amine, which then undergoes intramolecular cyclization to form the pyrrolidin-3-ol core.

- Step 1: Alkylation of methyl phenylacetate derivatives with azidoethyl triflates bearing the trifluoromethyl group.

- Step 2: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere to reduce azides to amines.

- Step 3: Ring closure to form the pyrrolidin-3-one intermediate.

- Step 4: Subsequent reduction or hydrolysis to yield the pyrrolidin-3-ol.

This method was developed to avoid co-products and reagent waste typical of Staudinger-type reductions and allows for a flow protocol to enhance scalability and reproducibility.

Transition-Metal Catalyzed Cross-Coupling for Aryl Substitution

Representative Data Table of Reaction Conditions

| Step | Reagents/Conditions | Temperature | Time | Notes |

|---|---|---|---|---|

| Azido ester synthesis | Alkylation with azidoethyl triflates | -78 °C to RT | 3 h | Use of DIPEA and triflic anhydride |

| Azide reduction & cyclization | Pd/C, H2 atmosphere | RT to 60 °C | 1-6 h | Batch or flow hydrogenation |

| Aryl substitution | Pd2(dba)3, XantPhos, t-BuONa, toluene | 110 °C | 12 h | Under N2, followed by prep-HPLC |

| Amide coupling | EDCI, pyridine | 25 °C | 12 h | Followed by borane reduction |

| Amide reduction | BH3·Me2S, THF | 0 °C to 60 °C | 6 h | Quenched with MeOH and water |

Purification and Characterization

- Purification is typically achieved using silica gel chromatography or preparative high-performance liquid chromatography (prep-HPLC).

- The final hydrochloride salt is obtained by treatment with HCl in dioxane or similar solvents.

- Characterization includes NMR (1H, 13C), mass spectrometry (HRMS), and IR spectroscopy to confirm structure and purity.

Research Findings and Optimization Notes

- The use of catalytic hydrogenation for azide reduction minimizes by-products and improves yield compared to Staudinger reactions.

- Transition-metal catalyzed arylation provides high regioselectivity and functional group tolerance.

- Borane-mediated reduction of amides is effective for converting intermediates to the desired alcohol functionality.

- Reaction times and temperatures are optimized to balance conversion and minimize side reactions.

- The hydrochloride salt form improves compound handling and biological assay compatibility.

常见问题

Q. What synthetic routes are recommended for the enantioselective synthesis of 5-(2-(Trifluoromethyl)phenyl)pyrrolidin-3-ol hydrochloride?

To achieve high enantiomeric purity, asymmetric catalysis or chiral resolution methods are typically employed. For example, chiral auxiliaries like (2S,4S)-2-(fluoromethyl)-4-methoxypyrrolidine hydrochloride (a structural analog) can guide stereochemical outcomes during cyclization or substitution steps . Post-synthesis, techniques such as chiral HPLC or crystallization with resolving agents (e.g., tartaric acid derivatives) are critical for isolating enantiomers. Reaction monitoring via NMR can track trifluoromethyl group incorporation, ensuring regioselectivity .

Q. Which analytical techniques are essential for characterizing this compound?

Key methods include:

- NMR Spectroscopy : , , and NMR to confirm molecular structure, stereochemistry, and fluorine environment.

- X-ray Crystallography : Resolves absolute configuration, particularly for chiral centers, as demonstrated in fluorinated pyridine derivatives .

- HPLC-MS : Validates purity (>95%) and identifies byproducts (e.g., fluorinated impurities) using reverse-phase columns and ESI ionization .

- Thermogravimetric Analysis (TGA) : Assesses thermal stability, crucial for storage and handling protocols .

Q. What safety protocols are required for handling this compound in laboratory settings?

- Waste Management : Separate hazardous waste (e.g., fluorinated intermediates) and collaborate with certified disposal services to prevent environmental contamination .

- Personal Protective Equipment (PPE) : Use fluorine-resistant gloves and fume hoods during synthesis, as trifluoromethyl groups may release HF under acidic conditions .

- Emergency Procedures : Neutralize spills with calcium carbonate to immobilize fluoride ions .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error experimentation. For instance, ICReDD’s reaction path search algorithms identify optimal conditions (solvent, catalyst, temperature) by simulating energy barriers for fluorination and cyclization steps . Machine learning models trained on reaction databases (e.g., PubChem) can prioritize high-yield routes, while molecular dynamics simulations assess solvent effects on enantioselectivity .

Q. What experimental design strategies improve yield and reduce fluorinated byproducts?

- Design of Experiments (DoE) : Use fractional factorial designs to screen variables (e.g., stoichiometry, temperature) and identify critical factors. For example, a central composite design optimized pyridine fluorination with KF/DMSO, achieving >80% yield .

- In Situ Monitoring : Raman spectroscopy tracks intermediate formation, enabling real-time adjustments to suppress byproducts like 5-chloro-3-(trifluoromethyl)pyridine derivatives .

Q. How does the trifluoromethyl group influence the compound’s reactivity in medicinal chemistry applications?

The electron-withdrawing CF group enhances metabolic stability and modulates binding affinity to biological targets (e.g., kinases, GPCRs). Comparative studies with non-fluorinated analogs reveal improved pharmacokinetic profiles, as seen in LY2409881 hydrochloride (a fluorinated kinase inhibitor) . Radiolabeling with enables PET imaging to study target engagement in vivo .

Q. What are the challenges in scaling up enantioselective synthesis, and how can they be addressed?

- Catalyst Recycling : Immobilize chiral catalysts on silica or polymer supports to reduce costs .

- Continuous Flow Reactors : Enhance heat/mass transfer for exothermic fluorination steps, minimizing racemization .

- Process Analytical Technology (PAT) : Implement inline NMR or IR for quality control during large-scale production .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。